![molecular formula C16H25BrN2O3S B12185630 4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide](/img/structure/B12185630.png)
4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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Overview
Description
4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzenesulfonamide, followed by the introduction of the piperidinyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exhibit antimicrobial properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. This compound may serve as a lead structure for developing new antimicrobial agents targeting resistant bacterial strains.
Drug Development
The unique structure of this compound allows for modifications that could enhance its efficacy against specific pathogens or conditions. It has been explored as a potential therapeutic agent in various studies focusing on its binding affinity to biological targets, including enzymes involved in metabolic pathways and receptors in the central nervous system.
In Vitro Studies
In vitro studies have been essential for understanding how this compound interacts with target proteins. These studies help elucidate the compound's mechanism of action and potential side effects when administered in vivo. For instance, researchers have focused on its interactions with enzymes that play crucial roles in metabolic processes.
Toxicology Assessments
The compound's structural features allow it to be evaluated for potential toxicity using various profiling systems. For example, the Hazard Evaluation Support System (HESS) categorizes chemicals based on their toxicity mechanisms and can provide insights into the safety profile of this compound . Such assessments are vital for ensuring that new drugs derived from this compound do not pose significant health risks.
Synthesis and Characterization
Recent studies have detailed the synthesis and crystal structure of this compound. These studies highlight the compound's potential as a bioactive heterocyclic agent . The synthesis process has been optimized to yield high purity and facilitate further functionalization.
Comparative Studies
Comparative analyses with structurally similar compounds have provided insights into the unique biological activities of this compound. Such studies reveal how variations in functional groups influence biological activity and chemical reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methoxyphenol
- 4-bromo-2-methoxybenzaldehyde
- 4-bromo-2-methoxypyridine
Uniqueness
Compared to these similar compounds, 4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it particularly valuable for specific applications in research and industry.
Biological Activity
4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antimicrobial and neuroprotective domains. The compound's structure incorporates a bromine atom, a methoxy group, and a sulfonamide functional group, contributing to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C16H25BrN2O3S
- Molecular Weight : 405.4 g/mol
- CAS Number : 723742-51-6
The presence of the sulfonamide group is crucial for its biological activity as it mimics para-aminobenzoic acid (PABA), essential for bacterial folic acid synthesis.
Antimicrobial Activity
The compound demonstrates promising antimicrobial properties. Sulfonamides are known to inhibit bacterial growth effectively. Preliminary studies suggest that this compound may exhibit activity against various pathogens. For instance:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 6.72 mg/mL |
Staphylococcus aureus | 6.63 mg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of this compound may possess anti-inflammatory effects. In vivo studies have shown significant inhibition of carrageenan-induced rat paw edema, suggesting potential applications in treating inflammatory conditions .
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Folic Acid Synthesis : By mimicking PABA, it disrupts bacterial metabolism.
- Neuroprotective Effects : The piperidine ring may contribute to central nervous system activity, potentially offering neuroprotective benefits.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its solubility and reactivity compared to structurally similar compounds. For example:
Compound Name | Halogen Substituent | Unique Features |
---|---|---|
This compound | Bromine | Potential antimicrobial activity |
4-Iodo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | Iodine | Altered reactivity profile |
4-Chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | Chlorine | Variations in solubility |
This table illustrates how variations in halogen substituents can influence the biological activity and solubility of sulfonamide compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of sulfonamides similar to our compound:
- Antimicrobial Efficacy : A study demonstrated that certain benzenesulfonamides had varying MIC values against common pathogens like E. coli and S. aureus .
- Anti-inflammatory Studies : In vivo experiments indicated that specific derivatives exhibited strong anti-inflammatory effects in rat models .
- Neuroprotective Studies : Research into piperidine derivatives has shown potential for treating neurodegenerative diseases by modulating neurotransmitter uptake .
Properties
Molecular Formula |
C16H25BrN2O3S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H25BrN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-7-6-11(17)8-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3 |
InChI Key |
IAMQHQSPYMCBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C=C2)Br)OC)C |
Origin of Product |
United States |
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